![molecular formula C16H14Cl2O4 B3313956 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester CAS No. 948294-39-1](/img/structure/B3313956.png)
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester
Overview
Description
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester (NDCDEE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known to possess unique physical and chemical properties that make it suitable for use in several applications.
Mechanism of Action
The mechanism of action of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is not fully understood, but it is believed to act as a modulator of various cellular signaling pathways. It has been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects:
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to modulate the expression of various genes involved in cellular signaling pathways, including the NF-κB pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is its versatility and ease of synthesis, which makes it an attractive candidate for use in various laboratory experiments. However, one of the limitations of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester, including the investigation of its potential applications in the field of organic electronics, as well as its use as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester and its potential therapeutic applications in various diseases.
Scientific Research Applications
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and organic electronics. In materials science, it has been used as a building block for the synthesis of novel polymers and copolymers with unique properties. In the pharmaceutical industry, it has been investigated for its potential as an anti-inflammatory agent and as a drug delivery system. In organic electronics, it has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
properties
IUPAC Name |
diethyl 6,7-dichloronaphthalene-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-3-21-15(19)11-5-9-7-13(17)14(18)8-10(9)6-12(11)16(20)22-4-2/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWYNLKHTSQMJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=C(C(=CC2=C1)Cl)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215633 | |
Record name | 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Naphthalenedicarboxylic acid, 6,7-dichloro-, 2,3-diethyl ester | |
CAS RN |
948294-39-1 | |
Record name | 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948294-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diethyl 6,7-dichloro-2,3-naphthalenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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